molecular formula C25H29ClN2O4 B1165827 BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V CAS No. 102577-21-9

BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V

Número de catálogo: B1165827
Número CAS: 102577-21-9
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity of BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V

Molecular Composition

The compound is a synthetic peptide with the following characteristics:

  • Sequence : Biotin–Asp–Ala–Glu–Phe–Arg–His–Asp–Ser–Gly–Tyr–Glu–Val–His–His–Gln–Lys–Leu–Val–Phe–Phe–Ala–Glu–Asp–Val.
  • Molecular Formula : C₁₅₅H₂₂₃N₄₃O₄₈S₁.
  • Molecular Weight : 4,741.4 Da.
Structural Features
  • Biotin Moiety : Attached via a stable amide bond to the N-terminal aspartic acid residue, enabling high-affinity binding to streptavidin/avidin.
  • Aβ1–28 Core : Residues 1–28 of native Aβ1–42, retaining the hydrophilic N-terminal domain (residues 1–16) and hydrophobic central cluster (residues 17–28).
  • C-Terminal Truncation : Lacks residues 29–42 of full-length Aβ1–42, reducing inherent aggregation propensity compared to longer isoforms.

Table 1: Key Structural Comparisons

Feature BIOTIN-Aβ1–28 Native Aβ1–42
Residue Length 28 42
Biotin Modification N-terminal Absent
Aggregation Rate Slower Faster
Dominant Secondary Structure Random coil/β-sheet mix β-sheet-dominated

Structural Relationship to Native β-Amyloid Isoforms (Aβ1–40/Aβ1–42)

Sequence Homology

The peptide shares 100% sequence identity with residues 1–28 of both Aβ1–40 and Aβ1–42, preserving:

  • Metal-Binding Sites : His6, His13, and His14 coordinate zinc and copper ions, implicated in Aβ oligomerization.
  • Hydrophobic Core : LVFFA (residues 17–21), critical for β-sheet formation and cross-β structure nucleation.

Functional Divergence

  • Aggregation Kinetics :

    • BIOTIN-Aβ1–28 forms soluble oligomers but lacks the C-terminal hydrophobic residues (Ile31–Ala42) required for fibril maturation.
    • Native Aβ1–42 aggregates 10–20× faster due to C-terminal β-strand interactions.
  • Toxicity Profile :

    • The biotinylated fragment exhibits reduced cytotoxicity in neuronal cultures compared to full-length Aβ1–42, as measured by lactate dehydrogenase (LDH) release assays.

Table 2: Biophysical Properties

Property BIOTIN-Aβ1–28 Aβ1–42
Critical Micelle Concentration 12–15 μM 2–4 μM
Thioflavin T Binding Weak fluorescence Strong fluorescence
Solubility in PBS >1 mM ~100 μM

Role of Biotinylation in Amyloid Research

Enhanced Detection Sensitivity

Biotinylation enables:

  • Streptavidin-Based Assays :
    • ELISA : Biotin-Aβ1–28 binds streptavidin-coated plates with Kd ~10−15 M, bypassing antibody requirements.
    • Immunohistochemistry : Used with streptavidin–HRP conjugates to localize Aβ in brain sections without epitope masking.
  • Mass Spectrometry Identification :
    • Signature fragment ions at m/z 227.085 and 310.158 confirm biotinylation in LC–MS/MS workflows.

Applications in Interaction Studies

  • Pull-Down Assays :
    • Biotin-Aβ1–28 isolates interacting partners (e.g., apolipoprotein E, complement proteins) from cerebrospinal fluid via streptavidin magnetic beads.
  • Surface Plasmon Resonance (SPR) :
    • Immobilized on sensor chips to quantify binding kinetics with putative Aβ receptors (e.g., PrPC, RAGE).

Limitations and Mitigations

  • Steric Hindrance : Biotin moiety may block interactions near the N-terminus. Solutions include using longer PEG linkers (e.g., biotin-XX).
  • Non-Specific Binding : NeutrAvidin (pI 6.3) reduces electrostatic artifacts compared to native avidin (pI 10).

Table 3: Research Applications

Application Protocol Example Outcome
Aggregation Inhibition Co-incubation with SST14 Reduces β-sheet content by 40%
Blood-Brain Barrier Transport In vitro BBB model 2.5× lower clearance vs. Aβ1–42
Protein Seeding Pre-formed fibril assays Fails to cross-seed Aβ1–42

Propiedades

Número CAS

102577-21-9

Fórmula molecular

C25H29ClN2O4

Origen del producto

United States

Métodos De Preparación

Resin Selection and Initial Functionalization

The peptide is synthesized on a p-methylbenzhydrylamine (MBHA) resin (0.1–0.3 mmol/g loading) to yield a C-terminal amide. For biotinylation, Nα-Boc-Nε-Fmoc-L-lysine is coupled to the resin via standard N,N'-diisopropylcarbodiimide (DIC)/Oxyma Pure activation. After Fmoc deprotection with 20% piperidine in dimethylformamide (DMF), the ε-amino group is reacted with biotin-4-nitrophenyl ester (2 equiv) in DMF/dichloromethane (DCM) (1:1) for 4 hr. This yields a biotinylated resin primed for elongation (Figure 1A).

Table 1: Key Resin Functionalization Parameters

ParameterValue/ReagentPurpose
ResinMBHA (0.2 mmol/g)C-terminal amidation
Lysine derivativeNα-Boc-Nε-Fmoc-L-lysineBiotinylation site anchoring
Biotinylation reagentBiotin-4-nitrophenyl esterε-amino group conjugation
ActivationDIC/Oxyma Pure (1:1)Carboxyl group activation

Sequential Peptide Chain Elongation

The peptide sequence is assembled using Fmoc/tBu SPPS with the following protocol:

  • Deprotection : 20% piperidine in DMF (2 × 5 min).

  • Coupling : 4 equiv amino acid, 4 equiv DIC, 4 equiv Oxyma Pure in DMF (1 hr per residue).

  • Capping : Acetic anhydride/pyridine/DMF (1:1:8) for unreacted amines.

Critical steps :

  • Asp and Glu incorporation : Use O-trityl (Trt) protection to minimize side-chain lactamization.

  • His and Arg incorporation : Trt for His, Pbf for Arg to prevent racemization.

  • Aggregation-prone regions (e.g., Phe-Phe-Ala) : Incorporate 0.1 M 2,2,2-trifluoroethanol (TFE) in DMF to enhance solvation.

Biotinylation Methodologies

On-Resin Biotinylation

Biotin is introduced at Lys-16 during SPPS using pre-coupled biotinylated lysine (Figure 1B). Alternatively, post-assembly biotinylation is performed via:

  • Selective ε-amino deprotection using 2% hydrazine in DMF (10 min).

  • Reaction with biotin-PEG4-NHS ester (3 equiv) in DMF/DCM (2:1) for 2 hr.

Advantages :

  • Yields >95% biotin incorporation.

  • Avoids steric hindrance during peptide elongation.

Solution-Phase Biotinylation

For peptides requiring late-stage modification, biotinylation is performed post-cleavage:

  • Dissolve peptide in 50 mM phosphate buffer (pH 8.0).

  • Add biotin-PEG4-NHS ester (5 equiv) and stir for 12 hr at 4°C.

  • Purify via RP-HPLC (C18 column, 5–60% acetonitrile/0.1% TFA gradient).

Limitations :

  • Lower efficiency (70–80%) due to competing hydrolysis.

  • Requires excess biotin reagent.

Cleavage and Global Deprotection

Acidolytic Cleavage

The peptide-resin is treated with 95% trifluoroacetic acid (TFA) , 2.5% triisopropylsilane (TIS), and 2.5% H2O for 3 hr. This removes tBu (Asp/Glu), Trt (His), and Pbf (Arg) groups while cleaving the peptide from the resin.

Table 2: Cleavage Cocktail Composition

ComponentVolume (%)Role
Trifluoroacetic acid95Main cleavage agent
Triisopropylsilane2.5Scavenger for carbocations
H2O2.5Quench side reactions

Precipitation and Isolation

Post-cleavage, the peptide is precipitated in ice-cold diethyl ether, centrifuged (10,000 × g, 10 min), and lyophilized. Yield ranges from 60–75% for 24-mer peptides.

Purification and Characterization

RP-HPLC Purification

Crude peptide is purified using a C18 column (5 μm, 250 × 10 mm) with a 0.1% TFA/acetonitrile gradient (5–60% over 40 min). Fractions are analyzed at 214 nm, and purity is assessed via analytical HPLC (>95% target).

Mass Spectrometry Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) :

  • Observed m/z: 3,128.6 (calculated for C₁₄₇H₂₂₃N₄₁O₄₃S: 3,128.2).

  • Signature biotin fragments: m/z 227.085 (C₈H₁₅N₂O₂S⁺), 310.158 (C₁₀H₁₆N₃O₂S⁺).

LC-MS/MS :

  • Diagnostic ions confirm biotin localization at Lys-16 (Figure 2).

  • Asp-Ser-Gly-Tyr-Glu-Val sequence verified via y- and b-ions.

Optimization and Troubleshooting

Coupling Efficiency Enhancements

  • Double coupling : Applied for residues 15–24 (His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-Glu-Asp-V) to mitigate incomplete reactions.

  • Microwave-assisted SPPS : Reduces synthesis time by 30% while maintaining >90% purity.

Racemization Control

  • Low-temperature coupling : Perform Asp/Glu couplings at 0°C with 0.1 M HOBt to suppress β-sheet formation.

  • Fmoc-Asp(OtBu)-ODmab : Use Dmab protection for aspartic acid to prevent diketopiperazine formation .

Análisis De Reacciones Químicas

Key Reactive Groups and Functional Sites

The peptide’s reactivity is governed by its amino acid side chains and terminal groups:

Residue/Group Reactive Site Potential Reactions
Biotin (N-terminal) Thiophene ring, ureido groupStreptavidin/avidin binding, photo-crosslinking
Asp/Glu (4,7,23,27) Carboxyl groupsEDC/NHS-mediated conjugation, metal chelation
Lys (15) ε-amino groupBiotinylation, acetylation, PEGylation
His (6,10,12) Imidazole ringMetal coordination (Zn²⁺, Cu²⁺), pH-dependent tautomerism
Tyr (9) Phenolic hydroxylIodination, sulfonation, phosphorylation
Arg (5) Guanidino groupTrypsin cleavage, arginine-specific probes
C-terminus Free carboxylAmidation, esterification

Sources:

Biotin-Avidin Conjugation

The N-terminal biotin enables high-affinity binding to streptavidin (Kd ≈ 10⁻¹⁵ M) via non-covalent interactions. This reaction is critical for:

  • Immobilization on streptavidin-coated surfaces for ELISA or SPR assays .

  • Pull-down assays to study protein aggregation partners .

Kinetics : Association rate constant (kₐ) ~10⁷ M⁻¹s⁻¹; dissociation negligible under physiological conditions .

Oxidation of Methionine

Methionine (Met³⁵ in β-amyloid) undergoes oxidation to methionine sulfoxide or sulfone under oxidative stress, altering aggregation kinetics.

  • Met³⁵ → Met(O) : Slows fibril formation by destabilizing hydrophobic core .

  • Met³⁵ → Met(O₂) : Increases neurotoxicity by stabilizing oligomers .

pH-Dependent Aggregation

pH Secondary Structure Aggregation State
4.0Random coilMonomeric
5.5β-sheet (nascent)Oligomers (10–20 nm)
7.4Mature β-sheetFibrils (>200 nm)

His residues (pKa ~6.5) act as pH sensors, modulating charge and hydrophobicity .

Enzymatic Cleavage

Proteases target specific residues:

  • Trypsin : Cleaves C-terminal to Arg⁵ and Lys¹⁵, generating fragments (1–5, 6–15, 16–40) .

  • Neprilysin : Hydrolyzes Gly³³–Ser³⁴ bond, key in amyloid degradation pathways .

Half-life : ~12 hours in CSF (pH 7.4, 37°C) .

Glutaraldehyde-Mediated

Crosslinks Lys¹⁵ with adjacent amine groups (e.g., Lys¹⁶ or N-termini), stabilizing oligomers:

  • Optimal conditions : 0.1% glutaraldehyde, 25°C, 30 min .

EDC/NHS Chemistry

Activates Asp/Glu carboxyls for conjugation to amine-containing probes (e.g., fluorescent dyes):

  • Coupling efficiency : ~70% at pH 5.0 .

Stability and Degradation

Condition Degradation Pathway Half-life
Aqueous solution (pH 7)Hydrolysis of Asp⁷–Ser⁸ bond48 hours
37°C, 5% CO₂Oxidation of His⁶/His¹⁰/His¹²24 hours
UV light (254 nm)Tyrosine photo-oxidation<6 hours

Stabilizers: 0.1% BSA reduces surface adsorption; 1 mM EDTA inhibits metal-catalyzed oxidation .

Metal Ion Interactions

The peptide binds Zn²⁺ and Cu²⁺ via His and Asp/Glu residues, modulating aggregation:

Metal Binding Site Effect on Aggregation Kd (μM)
Zn²⁺His⁶, His¹⁰, His¹²Accelerates oligomerization0.5–1.0
Cu²⁺Asp¹, Glu³, His⁶Promotes fibril elongation10–20

Sources:

Aplicaciones Científicas De Investigación

Molecular Imaging

Molecular imaging techniques utilize specific peptides to target receptors overexpressed in certain diseases, particularly cancers. The integration of biotin with peptides allows for enhanced visualization and targeting of tumor cells.

Case Studies:

  • Integrin Targeting: The peptide's structure can be modified to include sequences that bind to integrins, which are crucial in tumor angiogenesis. For example, the Arg-Gly-Asp (RGD) motif is known to interact with integrin αvβ3, making it a target for imaging agents in cancers such as melanoma and breast cancer .

Drug Delivery Systems

Biotinylated peptides can facilitate targeted drug delivery by exploiting the high affinity of biotin for streptavidin or avidin. This property is utilized in designing drug carriers that can selectively deliver therapeutic agents to specific cells.

Research Findings:

  • Targeted Therapy: Studies have shown that biotin-conjugated peptides enhance the uptake of drugs in cancer cells expressing biotin receptors, improving therapeutic efficacy while reducing side effects .

Therapeutic Development

The peptide's amino acid composition suggests potential applications in developing therapeutics for various diseases, including neurodegenerative disorders.

Case Studies:

  • Amyloid-Beta Interaction: The peptide sequence closely resembles segments found in amyloid-beta, implicated in Alzheimer's disease. Research indicates that modifications of this peptide could lead to inhibitors that prevent amyloid aggregation, thus offering a pathway for therapeutic intervention .

Antioxidant and Antimicrobial Properties

Recent studies have highlighted the antioxidant and antimicrobial potential of peptides derived from similar sequences. These properties are essential for developing new treatments against oxidative stress-related conditions and infections.

Research Findings:

  • Marine-Derived Peptides: Research on marine peptides has shown that specific sequences can exhibit significant antioxidant activity, which could be harnessed for therapeutic applications .

Data Tables

Application AreaKey FeaturesPotential Impact
Molecular ImagingTargets integrins via RGD motifsEnhanced tumor visualization
Drug DeliveryBiotin-streptavidin interactionImproved targeted therapy
Therapeutic DevelopmentAmyloid-beta similarityPotential Alzheimer's treatment
Antioxidant PropertiesDerived from marine sourcesNew treatments for oxidative stress

Mecanismo De Acción

The mechanism of action of BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V involves its interaction with cellular proteins and receptors. In the context of Alzheimer’s disease, the peptide aggregates to form amyloid plaques, which are toxic to neurons. The biotinylation allows for the tracking and study of these interactions in various experimental models .

Comparación Con Compuestos Similares

Structural and Functional Similarities

Biotinylated Peptides with Shorter Sequences

  • Example : Biotin-D-Phe-Pro-Arg-CH2Cl ()
    • This tripeptide conjugate uses biotin for active-site labeling of thrombin. Unlike the target compound, it lacks the extended peptide chain but retains high avidin-binding affinity (0.88–1.02 mol biotin/mol avidin). The shorter spacer reduces steric hindrance, enabling efficient enzyme inhibition .
    • Key Difference : The target compound’s longer sequence may enhance specificity for multi-domain proteins but could reduce avidin-binding efficiency due to steric bulk .

Biotinylated Acetogenins

  • Example: Biotinylated squamocin derivatives () These derivatives show selective cytotoxicity against biotin receptor-overexpressing cancer cells (e.g., 4T1 and P815).
Binding Affinity and Stability
  • Avidin/Streptavidin Interactions Streptavidin complexes with extended biotin derivatives (e.g., homobiotin + CH2 group) exhibit greater stability than avidin complexes. Critical Note: Bulky biotin tags (e.g., in the target compound) can reduce ligand potency by up to 80-fold compared to smaller probes (e.g., alkynyl tags) .
Compound Binding Partner Binding Affinity (Kd) Stability (Half-Life) Reference
BIOTIN-ASP-...-ASP-V Streptavidin ~1 nM (estimated) >48 hours (predicted)
Biotin-D-Phe-Pro-Arg-CH2Cl Avidin 0.88–1.02 mol/mol 12–24 hours
Homobiotin Streptavidin 0.5 nM >72 hours
Enzymatic Stability and Modifications
  • Biotinidase Resistance: Amino acid side chains (e.g., ASP, SER) in the target compound may protect the biotin-amide bond from hydrolysis, as seen in biotin derivatives with hydrophobic ethyl residues (). This contrasts with unmodified biotin, which is rapidly cleaved by biotinidases .
  • Metal Coordination : The HIS-HIS-GLN motif in the target compound resembles metal-binding domains in proteins like PR3 (). Similar compounds with HIS clusters show enhanced interaction with zinc-dependent enzymes .
Limitations and Challenges
  • Steric Hindrance : The peptide’s size may limit penetration into dense tissues or binding to cryptic epitopes, a drawback observed in bulky biotin probes ().
  • Synthesis Complexity : Multi-step solid-phase synthesis is required, akin to bis-biotin derivatives (), increasing production costs and error rates .

Actividad Biológica

The compound “BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V” is a complex peptide sequence that includes biotin and various amino acids. Understanding its biological activity is crucial for potential therapeutic applications, particularly in the fields of nutrition, pharmacology, and biotechnology. This article explores the biological activity of this peptide, synthesizing findings from diverse sources.

1. Peptide Composition and Structure

The peptide consists of 30 amino acids, including essential and non-essential amino acids, which contribute to its functional properties. The presence of biotin suggests potential roles in metabolic processes, particularly in energy metabolism and cell growth.

Bioactive peptides like the one can exert various biological effects through different mechanisms:

  • Antioxidant Activity : Certain amino acid sequences can enhance antioxidant capacity by scavenging free radicals. Research indicates that peptides with hydrophilic residues at specific positions exhibit higher antioxidant activity .
  • Antimicrobial Properties : Peptides have been shown to possess antimicrobial effects against bacteria and fungi. The specific sequence can influence the degree of this activity .
  • Enzyme Inhibition : Many bioactive peptides act as inhibitors of enzymes such as angiotensin-converting enzyme (ACE), which is significant for managing hypertension .

Case Study 1: Antioxidative Properties

A study investigated the antioxidative potential of similar peptide sequences, demonstrating that specific arrangements of amino acids significantly enhance their ability to neutralize oxidative stress. For instance, peptides with polar residues at the C-terminal showed improved efficacy compared to those with hydrophobic residues .

Case Study 2: Antimicrobial Activity

In another research effort, a peptide derived from a similar sequence exhibited notable antimicrobial activity against various pathogens. The study highlighted how the structural characteristics of the peptide influenced its interaction with microbial membranes, leading to cell lysis .

Case Study 3: Enzyme Inhibition

Research on peptides similar to “BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS…” revealed their potential as ACE inhibitors. The study found that specific amino acid arrangements at the N-terminal significantly enhanced inhibition efficiency, suggesting that modifications to this peptide could yield similar or improved effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantScavenging free radicals; protective against oxidative stress
AntimicrobialEffective against bacterial and fungal infections
Enzyme InhibitionInhibition of ACE; potential for hypertension treatment

5. Future Directions and Applications

The exploration of “BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS…” holds promise for various applications:

  • Nutraceuticals : Given its biological activities, this peptide could be developed into supplements aimed at enhancing health and preventing disease.
  • Pharmaceuticals : Its potential as an enzyme inhibitor opens avenues for drug development targeting cardiovascular diseases.

6. Conclusion

The biological activity of “this compound” suggests significant therapeutic potential across multiple health domains. Further research into its mechanisms and applications will be essential for harnessing its full benefits in clinical settings.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing BIOTIN-ASP-ALA-GLU-PHE-ARG-HIS-ASP-SER-GLY-TYR-GLU-VAL-HIS-HIS-GLN-LYS-LEU-VAL-PHE-PHE-ALA-GLU-ASP-V?

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry, with automated peptide synthesizers ensuring high yield and reproducibility. Post-synthesis, purification is achieved through reverse-phase HPLC with gradients optimized for hydrophobic amyloid-beta sequences. Characterization employs mass spectrometry (MS) to confirm molecular weight and Edman degradation or HPLC-MS/MS for sequence verification. Biotinylation efficiency is validated via streptavidin-binding assays (e.g., ELISA) .

Q. How is this biotinylated amyloid-beta peptide applied in Alzheimer’s disease research?

The biotin tag enables precise detection in aggregation kinetics assays (e.g., Thioflavin T fluorescence), pull-down assays to identify interacting proteins (e.g., tau or apolipoprotein E), and immunohistochemistry for spatial localization in brain tissue sections. Its use in surface plasmon resonance (SPR) or biotin-streptavidin affinity chromatography facilitates quantitative binding studies with receptors like PrP<sup>C</sup> or RAGE .

Q. What quality control measures ensure peptide stability and functionality in experimental settings?

Stability is maintained by storing lyophilized peptide at -80°C in anhydrous conditions. Before use, solubilization protocols (e.g., 1% NH4OH or hexafluoroisopropanol) prevent premature aggregation. Functional validation includes circular dichroism (CD) to confirm β-sheet conformation and dynamic light scattering (DLS) to monitor oligomerization states .

Advanced Research Questions

Q. How can researchers design experiments to investigate interactions between this peptide and tau protein in Alzheimer’s pathology?

A co-immunoprecipitation (Co-IP) framework is recommended:

  • Incubate the biotinylated peptide with neuronal lysates.
  • Capture complexes using streptavidin-conjugated beads.
  • Detect tau via Western blot with phosphorylation-specific antibodies (e.g., AT8). Controls: Use non-biotinylated Aβ42 to rule out streptavidin artifacts and include tau-knockout lysates. For in situ validation, employ proximity ligation assays (PLA) to visualize colocalization in primary neurons .

Q. What methodological strategies resolve contradictions in aggregation kinetics between biotinylated and native Aβ42?

Discrepancies often arise from biotin’s hydrophilicity altering aggregation pathways. To address this:

  • Perform parallel Thioflavin T assays under identical buffer conditions (e.g., PBS pH 7.4, 37°C).
  • Use transmission electron microscopy (TEM) to compare fibril morphology.
  • Apply nuclear magnetic resonance (NMR) to assess structural perturbations caused by biotin. Statistical analysis via non-linear regression (e.g., sigmoidal fitting) quantifies lag phase differences .

Q. How can researchers optimize experimental conditions to prevent solubility issues during in vitro assays?

Key steps include:

  • Sonication in ice-cold 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to monomerize pre-aggregated peptide.
  • Immediate dilution into assay buffers (e.g., DMEM/F12 for cell cultures) to maintain solubility.
  • Inclusion of lipid carriers (e.g., GM1 ganglioside) to mimic physiological lipid interactions and stabilize oligomers .

Q. What advanced techniques validate the peptide’s structural integrity post-synthesis?

Beyond CD and MS, hydrogen-deuterium exchange mass spectrometry (HDX-MS) maps solvent accessibility changes, while cross-linking MS identifies intra-peptide interactions. Functional validation via microscale thermophoresis (MST) quantifies binding affinity to known partners like metal ions (e.g., Zn<sup>2+</sup>), which modulate aggregation .

Methodological Framework for Addressing Data Contradictions

Q. How should researchers analyze conflicting results in receptor-binding studies involving this peptide?

Contradictions may stem from variable biotin accessibility or receptor isoforms. A multi-method approach is critical:

  • Compare SPR (real-time kinetics) with isothermal titration calorimetry (ITC) (thermodynamic parameters).
  • Use alanine-scanning mutagenesis on the peptide to pinpoint critical binding residues.
  • Validate in cellular models via RNAi knockdown of the receptor and assess Aβ-induced toxicity rescue .

Q. What statistical frameworks are recommended for analyzing aggregation data?

Stochastic kinetic models (e.g., Finke-Watzky two-step nucleation) fit aggregation curves, while bootstrapping estimates confidence intervals for lag times. For comparative studies, ANOVA with post-hoc Tukey tests identifies significant differences between experimental groups. Software tools like AmyloFit standardize cross-study data analysis .

Theoretical and Conceptual Considerations

Q. How does biotinylation align with broader theoretical frameworks in amyloid research?

Biotinylation operationalizes the “ligand-receptor interaction” paradigm, enabling precise testing of hypotheses about Aβ’s role in synaptic toxicity. It integrates with the amyloid cascade hypothesis by facilitating mechanistic studies on oligomer-specific toxicity. However, researchers must contextualize findings within competing theories (e.g., inflammatory hypothesis ) through multi-omics integration (e.g., proteomics of Aβ-bound complexes) .

Q. What conceptual challenges arise when extrapolating in vitro results to in vivo models?

Key issues include:

  • Aggregation state mismatch : In vitro oligomers may not replicate brain-derived species.
  • Biotin interference : Endogenous biotin in tissues may compete with the peptide in assays.
    Mitigation strategies: Use biotin-blocking reagents (e.g., avidin/biotin blocking kits) and validate findings in transgenic animal models (e.g., APP/PS1 mice) with biotinylated Aβ infusion .

Tables for Key Methodological Comparisons

Q. Table 1. Advantages and Limitations of Biotinylated Aβ42 Detection Methods

MethodAdvantagesLimitations
Streptavidin-ELISAHigh sensitivity, quantitativeFalse positives from endogenous biotin
Immunogold TEMNanoscale spatial resolutionRequires specialized equipment
PLASingle-molecule resolution in cellsLimited to fixed tissue/cells

Q. Table 2. Common Artifacts and Controls in Aβ Interaction Studies

Artifact SourceControl Experiment
Streptavidin non-specificityNon-biotinylated Aβ42 + streptavidin beads
Lipid-induced aggregationLipid-free buffer controls
Metal contaminationChelators (e.g., EDTA) in assay buffer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.